molecular formula C9H10N2O3S B6162886 4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol CAS No. 1699191-56-4

4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol

Cat. No.: B6162886
CAS No.: 1699191-56-4
M. Wt: 226.25 g/mol
InChI Key: ZQJJFEOVNMVREP-UHFFFAOYSA-N
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Description

4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . This compound belongs to the class of benzodiazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol typically involves the reaction of 1-methyl-1H-1,3-benzodiazol-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1699191-56-4

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

3-methyl-7-methylsulfonyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H10N2O3S/c1-11-6-4-3-5-7(15(2,13)14)8(6)10-9(11)12/h3-5H,1-2H3,(H,10,12)

InChI Key

ZQJJFEOVNMVREP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)S(=O)(=O)C)NC1=O

Purity

95

Origin of Product

United States

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